molecular formula C11H8ClFN2O B1470025 2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine CAS No. 1523058-97-0

2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine

Cat. No.: B1470025
CAS No.: 1523058-97-0
M. Wt: 238.64 g/mol
InChI Key: IEGNFYIKSWUGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine is a useful research compound. Its molecular formula is C11H8ClFN2O and its molecular weight is 238.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Methodologies

  • Halogen/Halogen Displacement in Heterocycles : This compound is involved in studies exploring the silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, demonstrating its utility in synthetic organic chemistry for modifying heterocyclic compounds (Schlosser & Cottet, 2002).

Herbicidal Activity

  • Novel Herbicides : Research on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, related to the structural motif of the given compound, has shown moderate to high herbicidal activity against various weeds, indicating potential applications in agriculture (Tajik & Dadras, 2011).

Kinase Inhibitors

  • Anticancer Agents : The compound has been part of studies aimed at synthesizing novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, showcasing its relevance in the development of anticancer agents (Wada et al., 2012).

Antitumor Agents

  • Tubulin Polymerization Inhibitors : A class of triazolopyrimidines, structurally related to the given compound, has been investigated for its unique mechanism of promoting tubulin polymerization in vitro, offering a novel approach to cancer treatment by overcoming resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007).

Properties

IUPAC Name

2-chloro-4-(3-fluorophenoxy)-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c1-7-6-14-11(12)15-10(7)16-9-4-2-3-8(13)5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGNFYIKSWUGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1OC2=CC(=CC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.